molecular formula C17H11ClFNO2 B5796710 5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide

5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide

Cat. No. B5796710
M. Wt: 315.7 g/mol
InChI Key: MHYZMNZJIXLYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide, also known as FCPR03, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of furan-based compounds and has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been synthesized for scientific research purposes and has shown potential as a therapeutic agent in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also shown promising results in the treatment of bacterial infections.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting specific enzymes or signaling pathways in the cells. 5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of specific proteins involved in cell proliferation.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of specific proteins involved in cell proliferation. In addition, 5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has been found to have antimicrobial properties and has shown activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an attractive candidate for scientific research. 5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has also shown promising results in various fields, which makes it a potential therapeutic agent. However, 5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis and purification. In addition, the mechanism of action of 5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide is not fully understood, which makes it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of 5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide. One direction is to investigate its potential as a therapeutic agent for various diseases. 5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide has shown promising results in the treatment of cancer, inflammation, and bacterial infections, and further studies are needed to explore its potential in these fields. Another direction is to study the mechanism of action of 5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide in more detail. Understanding the molecular targets of 5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide will help to design experiments to study its effects and develop more potent derivatives. Finally, the synthesis and purification of 5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide can be optimized to improve its yield and purity, which will facilitate its use in scientific research.

Synthesis Methods

The synthesis of 5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide involves the reaction of 3-chlorobenzoyl chloride with 4-fluoroaniline in the presence of triethylamine to form 5-(3-chlorophenyl)-N-(4-fluorophenyl)aniline. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent to obtain 5-(3-chlorophenyl)-N-(4-fluorophenyl)-2-furamide. The purity and yield of the compound can be improved by recrystallization and column chromatography.

properties

IUPAC Name

5-(3-chlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO2/c18-12-3-1-2-11(10-12)15-8-9-16(22-15)17(21)20-14-6-4-13(19)5-7-14/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYZMNZJIXLYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide

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